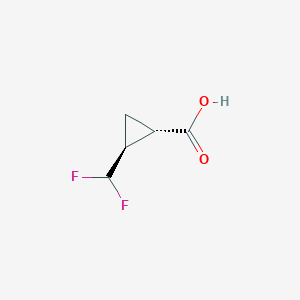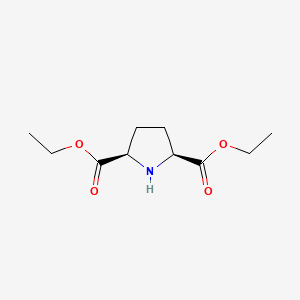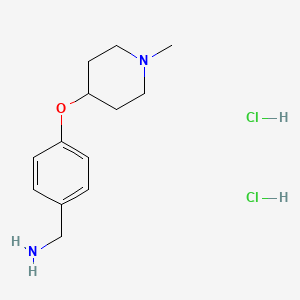
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride is a chemical compound with the molecular formula C13H20N2O·2HCl
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 1-methylpiperidine in the presence of a suitable base to form the intermediate (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product, which is subsequently converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to obtain the desired product .
化学反应分析
Types of Reactions
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines .
科学研究应用
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a tool for investigating cellular processes.
作用机制
The mechanism of action of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(4-((1-Methylpiperidin-4-yl)oxy)aniline: Similar in structure but with an aniline group instead of methanamine.
(4-((1-Methylpiperidin-4-yl)oxy)benzaldehyde: Contains a benzaldehyde group instead of methanamine.
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol: Intermediate in the synthesis of the target compound.
Uniqueness
Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound for scientific investigations .
属性
IUPAC Name |
[4-(1-methylpiperidin-4-yl)oxyphenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-15-8-6-13(7-9-15)16-12-4-2-11(10-14)3-5-12;;/h2-5,13H,6-10,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVWKCBFBFWTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
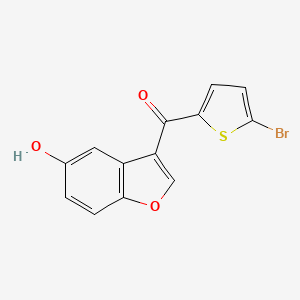
![2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B8005235.png)
![7-amino-2-(hydroxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B8005251.png)
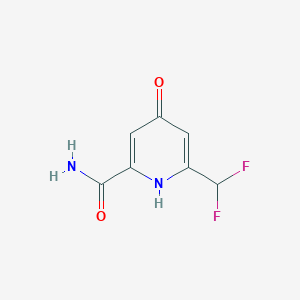
![3,4,5,6,6a,7-Hexahydro-7-hydroxy-3-(e)-(p-methoxybenzylidene)-7-(trifluoromethyl)benz-[c]-isoxazole](/img/structure/B8005259.png)
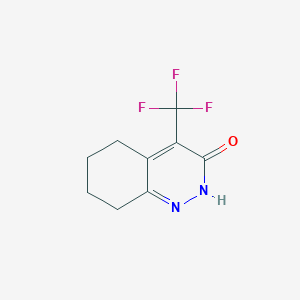
![Methyl [6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B8005277.png)
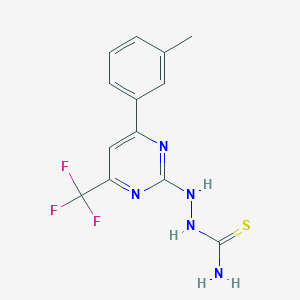
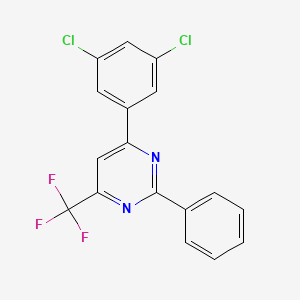
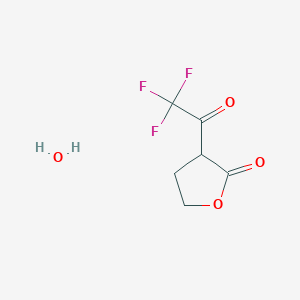
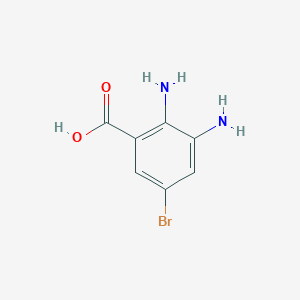
![[3-(2-Azaniumylphenyl)-3-oxopropyl]azanium;dibromide](/img/structure/B8005315.png)
